7,11-Hexadecadien-1-ol
Description
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(7E,11E)-hexadeca-7,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+ |
InChI Key |
ZWMPSFHVSWYKPO-QPHGKBKNSA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCO |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed:
Oxidation: Hexadecadienoic acid.
Reduction: Hexadecanol.
Substitution: 7,11-Hexadecadien-1-yl chloride.
Scientific Research Applications
7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .
Comparison with Similar Compounds
6,11-Hexadecadien-1-ol
- Structure : Double bonds at positions 6 and 11.
- Source : Isolated from avocado leaf extracts .
- Activity : Exhibits antibacterial properties against Staphylococcus aureus (binding affinity: -6.1 kcal/mol) but is hepatotoxic (LD₅₀: 1190 mg/kg) .
- Key Difference : Unlike 7,11-Hexadecadien-1-ol, this compound’s toxicity limits its agricultural use despite its bioactivity.
Z,Z-11,13-Hexadecadien-1-ol
- Structure : Double bonds at positions 11 and 13 (Z,Z configuration).
- Source: Not explicitly documented in biological systems but structurally characterized .
- Activity: Unknown; positional isomerism likely alters receptor interaction compared to this compound.
E-11-Hexadecen-1-ol
- Structure : Single double bond at position 11 (E configuration).
- Source : Synthetic or natural intermediates .
Functional Derivatives: Acetate Esters
7,11-Hexadecadien-1-yl Acetate (Gossyplure)
- Structure : Acetylated form of this compound.
- Source : Synthesized for commercial pest control .
- Activity : Enhanced stability and controlled release compared to the alcohol form. Used in hollow fiber dispensers for linear release profiles, though environmental factors (e.g., temperature, wind) accelerate field degradation .
- Regulatory Status : Exempt from tolerance limits by the EPA when applied to cotton crops .
cis-7,cis-11-Hexadecadien-1-yl Acetate
- Structure : (Z,Z)-isomer of the acetate ester.
- Activity : A key component of gossyplure; pure (Z,Z)-isomer exhibits species-specific attraction in moths .
Saturated and Shorter-Chain Analogues
Hexadecan-1-ol
- Structure : Fully saturated 16-carbon chain.
- Source : Synthetic or biological (e.g., plant waxes).
2,4-Hexadien-1-ol
- Structure : 6-carbon chain with double bonds at positions 2 and 4.
- Source : Synthetic (e.g., sorbic alcohol).
- Activity : Shorter chain reduces hydrophobicity, limiting utility in sustained-release pheromone systems .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
| Compound | Double Bond Positions | Source | Bioactivity | Toxicity (LD₅₀) | Application |
|---|---|---|---|---|---|
| This compound | 7,11 (Z,Z/E) | Insect pheromone | Mating disruption in moths | Low | Pest control |
| 6,11-Hexadecadien-1-ol | 6,11 | Avocado leaves | Antibacterial (MRSA) | Hepatotoxic (1190) | Limited due to toxicity |
| 7,11-Hexadecadien-1-yl acetate | 7,11 (Z,Z/E) | Synthetic | Enhanced stability for field use | Low | Commercial IPM |
| E-11-Hexadecen-1-ol | 11 (E) | Synthetic/NIST | Intermediate | Not reported | Chemical synthesis |
Table 2: Isomer-Specific Activity in Pheromones
| Isomer Ratio | Efficacy Against Pink Bollworm | Reference |
|---|---|---|
| 1:1 (Z,Z):(Z,E) | High (mating disruption) | |
| Contaminated with (E,E)-isomer | Reduced trap attraction |
Q & A
Q. What are the primary methodologies for synthesizing 7,11-Hexadecadien-1-ol and its isomers?
Synthesis typically involves stereoselective Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. For example, (Z,E)-7,11-Hexadecadien-1-ol acetate, a key pheromone component in Pectinophora gossypiella, is synthesized using allylic alcohol intermediates and controlled isomerization . Purity is verified via gas chromatography (GC) with flame ionization detection (FID) and confirmed by nuclear magnetic resonance (NMR).
Q. How is this compound identified and quantified in biological samples?
GC coupled with mass spectrometry (GC-MS) or electroantennographic detection (GC-EAD) is standard. For instance, in Eupalamides cyparissias, male wing extracts were analyzed using DB-5 columns (30 m × 0.25 mm), with Kovats indices (IK 1857) confirming this compound . Quantification uses internal standards like hexadecane or tetradecane, with detection limits <1 ng/μL.
Key Steps:
Extraction : Soxhlet extraction with hexane or dichloromethane.
Derivatization : Acetylation to improve volatility.
Analysis : GC-MS with electron impact ionization (70 eV).
Advanced Research Questions
Q. How do stereoisomers of this compound affect pheromone activity in Lepidoptera?
Isomer specificity varies by species. For example:
- (Z,E)-7,11-Hexadecadien-1-ol acetate is a female-produced attractant for Pectinophora gossypiella .
- Both (Z,E) and (Z,Z) isomers are bioactive in Eupalamides cyparissias, but field trials show differential male attraction .
Experimental Design Considerations:
- Field Testing : Use isomer-specific lures in randomized trap placements to avoid cross-contamination.
- Electrophysiology : Single-sensillum recordings to map antennal receptor responses .
Q. What are the challenges in formulating controlled-release systems for this compound in pest management?
Polymer-based dispensers (e.g., hollow fibers) face environmental instability. Laboratory studies show linear release profiles, but field conditions (UV exposure, temperature) accelerate degradation .
Optimization Strategies:
- Matrix Selection : Use UV-stabilized polyethylene or ethylene-vinyl acetate copolymers.
- Additives : Incorporate antioxidants (e.g., BHT) to prolong stability.
Q. How do ecological toxicity studies inform the use of this compound in agrochemicals?
Acute toxicity assays indicate low risk:
Q. How can contradictory data on isomer efficacy be resolved in pheromone research?
Contradictions arise from:
- Field vs. Lab Conditions : Wind and humidity alter plume dispersion .
- Synergistic Effects : Minor impurities (e.g., aldehydes) enhance activity .
Methodological Recommendations:
- Blind Trials : Compare pure isomers vs. natural extracts.
- Statistical Analysis : Use multivariate regression to isolate variables.
Q. What analytical techniques differentiate this compound from structurally similar alcohols?
- GC Retention Indices : Kovats indices (IK 1857) distinguish it from 7,11-Hexadecadienal (IK 1787) .
- High-Resolution MS : Confirm molecular formula (C16H30O) and fragmentation patterns.
Data Contradiction Analysis
Q. Why do field trials of this compound-based lures show variable efficacy compared to lab studies?
Environmental factors (e.g., temperature, wind) disrupt pheromone plume integrity. For example, hollow fiber dispensers release pheromones 3× faster in wind tunnels than static lab conditions .
Mitigation Approaches:
- Dispenser Placement : Optimize height and density per crop canopy.
- Microencapsulation : Use lignin or chitosan coatings to modulate release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
